2-Methyl-3-phenylpyrrolidine
Description
The Pyrrolidine (B122466) Heterocycle as a Core Scaffold in Contemporary Chemical Research
The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, stands as a cornerstone in modern chemical and pharmaceutical research. nih.gov This scaffold is a prevalent feature in a vast array of natural products, particularly alkaloids like nicotine (B1678760) and hygrine, and is integral to the structure of the amino acid proline. rsc.orgfigshare.com Its significance is further underscored by its presence in numerous FDA-approved drugs, where it ranks as one of the most common five-membered non-aromatic nitrogen heterocycles. rsc.orgkoreascience.krrsc.org
The utility of the pyrrolidine nucleus stems from several key physicochemical properties. Its saturated, non-planar structure, characterized by sp³-hybridized carbon atoms, provides a three-dimensional geometry that is highly advantageous for exploring pharmacophore space and achieving specific molecular recognition at biological targets. rsc.org The nitrogen atom imparts basicity and nucleophilicity, serving as a convenient point for chemical modification. rsc.org Furthermore, the carbon atoms of the ring can be substituted to create multiple stereocenters, allowing for a high degree of stereochemical diversity, which is crucial for modulating biological activity. rsc.orgrsc.org Beyond medicinal chemistry, pyrrolidine derivatives are widely employed as chiral auxiliaries, organocatalysts, and ligands in asymmetric synthesis. rsc.orgkoreascience.kr
Contextualizing 2-Methyl-3-phenylpyrrolidine within the Domain of Substituted Pyrrolidine Systems
Within the broad family of pyrrolidines, substituted systems are of paramount interest as they allow for the fine-tuning of chemical and biological properties. Aryl-substituted pyrrolidines, in particular, are a well-studied class. acs.org The compound this compound is a specific example of a 2,3-disubstituted pyrrolidine. This substitution pattern introduces two adjacent stereocenters at the C2 and C3 positions, meaning the compound can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-phenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-11(7-8-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLQMGWQLRCDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33562-39-9 | |
| Record name | 2-methyl-3-phenylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis of 2 Methyl 3 Phenylpyrrolidine
The synthesis of 2,3-disubstituted pyrrolidines such as 2-Methyl-3-phenylpyrrolidine is a significant challenge in organic chemistry, primarily due to the need to control the stereochemistry at two contiguous centers. While specific literature detailing the synthesis of this exact compound is limited, several established methodologies for constructing the 2,3-disubstituted pyrrolidine (B122466) core are applicable.
A prevalent strategy is the Michael addition followed by reductive cyclization . acs.orgmasterorganicchemistry.com This formal [3+2] annulation approach involves the conjugate addition of a nucleophile to an activated alkene. For the synthesis of this compound, this could hypothetically involve the reaction of a ketone enolate bearing the future C2-methyl group with a nitroalkene like (E)-1-phenyl-2-nitropropene. The resulting Michael adduct, a γ-nitro ketone, can then undergo reductive cyclization, often through catalytic hydrogenation, to form the pyrrolidine ring. The stereochemical outcome of both the Michael addition and the cyclization steps must be carefully controlled to achieve the desired diastereomer (cis or trans). acs.org
Another powerful method is the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene. organic-chemistry.org An azomethine ylide generated from an amino acid ester could react with a dipolarophile such as 1-phenylpropene. The regio- and stereoselectivity of this reaction are influenced by the specific reactants, catalysts, and reaction conditions employed. organic-chemistry.org
Other potential routes include the intramolecular cyclization of appropriately functionalized alkenyl amines and the reduction of substituted lactams or pyrrolinones. koreascience.krsci-hub.se Each of these methods presents distinct advantages and challenges, particularly concerning the stereoselective formation of the four possible stereoisomers of this compound.
Below is a table summarizing these general synthetic approaches.
| Synthetic Strategy | Key Reactants | Core Transformation | Key Considerations |
| Michael Addition / Reductive Cyclization | Ketone/Enolate + Nitroalkene | C-C bond formation via conjugate addition, followed by intramolecular reductive amination | Stereocontrol in both Michael addition and cyclization steps |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide + Alkene | [3+2] Cycloaddition | Regio- and stereoselectivity, catalyst choice |
| Intramolecular Amination | Unsaturated Amine | Cyclization of an amine onto an alkene/alkyne | Catalyst choice, control of ring size |
| Lactam Reduction | Substituted Pyrrolidinone | Reduction of amide functionality | Choice of reducing agent, chemoselectivity |
Structural and Spectroscopic Properties
Diverse Approaches to Pyrrolidine Ring Construction and Functionalization
The synthesis of the pyrrolidine core can be broadly categorized into two main strategies: the construction of the ring from acyclic or different cyclic precursors and the functionalization of a pre-existing pyrrolidine ring. nih.govontosight.ai These approaches provide access to a wide array of substituted pyrrolidines with diverse biological and chemical properties.
Multi-Component Reaction Strategies for Pyrrolidine Synthesis
Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. tandfonline.comtandfonline.com This approach is highly efficient and atom-economical. A prominent MCR for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. nih.govtandfonline.com
Azomethine ylides, often generated in situ from the condensation of an α-amino acid with an aldehyde or ketone, react with alkenes to produce highly substituted pyrrolidines. beilstein-journals.org The reaction's regio- and stereoselectivity are influenced by the nature of both the azomethine ylide and the dipolarophile. nih.gov For instance, the one-pot, three-component reaction of N-substituted vinylindoles/indazoles, ninhydrin, and sarcosine (B1681465) or L-proline under thermal conditions yields spiropyrrolidines with high regio- and stereospecificity. beilstein-journals.org
Another MCR strategy involves the one-pot reaction of aldehydes, amino acid esters, and chalcones, catalyzed by iodine, to produce polysubstituted pyrrolidine-2-carboxylates. tandfonline.com This method proceeds through the formation of a Schiff base, followed by a Michael addition. tandfonline.com The versatility of MCRs allows for the generation of a diverse library of pyrrolidine derivatives by systematically varying the starting components. tandfonline.com
Table 1: Examples of Multi-Component Reactions for Pyrrolidine Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| N-alkylvinylindole/indazole, ninhydrin, sarcosine/L-proline | Thermal | Spiropyrrolidines | beilstein-journals.org |
| Aldehydes, amino acid esters, chalcones | Iodine, K2CO3 | Polysubstituted pyrrolidine-2-carboxylates | tandfonline.com |
| Isatin, secondary amino acids, dipolarophile | Reflux in isopropanol | Spiro-pyrrolidine/pyrrolizines | nih.gov |
This table is interactive. Click on the headers to sort the data.
Regioselective Introduction of Substituents onto the Pyrrolidine Core
The functionalization of a pre-formed pyrrolidine ring is a critical strategy for creating structural diversity. nih.gov Regioselectivity, the ability to introduce a substituent at a specific position, is a key challenge and area of innovation.
One approach involves the regioselective ring-opening of substituted aziridines. For example, the ring-opening of a γ-ketoalkyl substituted aziridine (B145994) with a water nucleophile in the presence of trifluoroacetic acid occurs at the C2 position. nih.gov In contrast, a γ-silylated hydroxyalkyl substituted aziridine undergoes ring-opening at the unsubstituted C3 position with an acetate (B1210297) nucleophile under acetic acid conditions. nih.gov These distinct regiochemical outcomes are dictated by the nature of the substituent on the aziridine ring. nih.gov
Another powerful method for regioselective functionalization is C-H activation. This strategy allows for the direct conversion of a C-H bond into a C-C or C-heteroatom bond. A notable example is the synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, which employed a C(sp3)-H activation strategy for the stereoselective introduction of aryl groups. nih.gov This methodology provides a highly efficient and enantioselective route to complex pyrrolidine derivatives. nih.gov
Enantioselective Synthesis of Chiral this compound Stereoisomers
The biological activity of pyrrolidine derivatives is often highly dependent on their stereochemistry. nih.gov Therefore, the development of enantioselective synthetic methods to produce specific stereoisomers is of paramount importance.
Asymmetric Catalysis in Pyrrolidine Ring Formation
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a particularly versatile method. rsc.orgrsc.org Chiral metal complexes, often employing ligands such as Fesulphos or those derived from bisoxazolines, can effectively control the stereochemical outcome of the cycloaddition, leading to pyrrolidines with high enantiomeric excess. rsc.orgacs.org For instance, copper(I)/Fesulphos catalytic systems have been used in the reaction of methyl glycinate (B8599266) with nitrostyrene (B7858105) to produce the exo-pyrrolidine with excellent diastereo- and enantioselectivity. rsc.org
Another approach is the asymmetric 'clip-cycle' synthesis, where a Cbz-protected bis-homoallylic amine is "clipped" to a thioacrylate via metathesis. core.ac.uk The subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, yields enantioenriched 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. core.ac.uk
Table 2: Asymmetric Catalytic Methods for Pyrrolidine Synthesis
| Reaction Type | Catalyst System | Key Features | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Cu(I)/Fesulphos | High diastereo- and enantioselectivity for exo-products | rsc.org |
| 1,3-Dipolar Cycloaddition | Ag/BPE or Cu(II)/Fesulphos | Diastereodivergent synthesis of fulleropyrrolidines | rsc.org |
| Intramolecular aza-Michael Cyclization | Chiral Phosphoric Acid (CPA) | 'Clip-Cycle' strategy for 2,2- and 3,3-disubstituted pyrrolidines | core.ac.uk |
This table is interactive. Click on the headers to sort the data.
Kinetic Resolution and Chiral Derivatization Techniques for Enantioenrichment
Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org This method has been successfully applied to the synthesis of substituted pyrrolidines. rsc.org
One example is the dynamic kinetic resolution of 2-lithiopyrrolidines. nih.gov In this process, racemic 2-lithiopyrrolidines are subjected to electrophilic substitution in the presence of a chiral ligand. The chiral ligand forms diastereomeric complexes with the lithiated pyrrolidine, and the subsequent reaction with an electrophile proceeds at different rates for each diastereomer, leading to an enantiomerically enriched product. nih.gov
Peptide-catalyzed conjugate addition reactions can also achieve kinetic resolution of β-branched aldehydes, which are valuable precursors for chiral pyrrolidines. acs.org Furthermore, the 'clip-cycle' methodology can be adapted for kinetic resolution, where racemic cyclization precursors are treated with a chiral phosphoric acid catalyst until approximately 50% conversion, yielding both enantioenriched starting material and product. whiterose.ac.uk
Photo-Enzymatic Cascade Processes for Stereoselective α-Functionalization
A cutting-edge approach for the enantioselective functionalization of pyrrolidines involves the combination of photocatalysis and enzymatic catalysis in a one-pot cascade process. rsc.orgresearchgate.net This strategy addresses the significant challenge of enantioselective C(sp³)–H functionalization of saturated N-heterocycles. rsc.org
In one such process, a light-driven C–N cross-coupling reaction between an aryl bromide and a cyclic secondary amine, facilitated by a dual Nickel/photocatalyst system, generates a saturated N-heterocycle in situ. rsc.org This intermediate is then subjected to biocatalytic carbene transfer using an engineered carbene transferase, resulting in the corresponding chiral α-functionalized phenylpyrrolidine with high stereoselectivity (up to 99% ee). rsc.org
Another photoenzymatic route combines a photochemical oxyfunctionalization at the distal C-H position of pyrrolidine with a stereoselective enzymatic transamination or carbonyl reduction to produce chiral N-Boc-3-amino/hydroxy-pyrrolidines with high conversion and enantiomeric excess. researchgate.netnih.govacs.org These innovative cascade reactions offer a sustainable and highly selective means of accessing valuable chiral pyrrolidine building blocks. rsc.org
Synthetic Routes to Key this compound Analogues and Derivatives
The synthesis of this compound analogues is a significant area of research, driven by the need for structurally diverse compounds for various scientific applications. Advanced methodologies focus on stereoselective and efficient routes to introduce a variety of substituents on both the pyrrolidine ring and the nitrogen atom. These methods allow for the systematic modification of the core structure to explore structure-activity relationships.
Design and Preparation of N-Substituted Pyrrolidine Variants
Modification at the nitrogen atom of the pyrrolidine ring is a primary strategy for creating diverse analogues. Several synthetic methods are employed to introduce a wide range of substituents, from simple alkyl groups to complex aromatic and heterocyclic systems.
One common approach involves the direct N-arylation or N-alkylation of a pre-formed pyrrolidine ring. For instance, N-aryl substituted 3-phenylpyrrolidine-2,5-diones can be synthesized by the cyclization of 3-phenylsuccinic acids with various arylamines at high temperatures (190-200°C). uj.edu.pl This method allows for the introduction of substituted phenyl rings at the nitrogen position. Similarly, N-aryl cyclic amines can be generated with good yields (66-87%) through SnCl₂-catalyzed reactions between aniline (B41778) derivatives and diacids. mdpi.com This reaction tolerates a wide array of substituents on the aniline, including electron-donating (methoxy, ethyl) and electron-withdrawing (halogens, nitrile) groups. mdpi.com
Another versatile method is the reaction of cyclic ethers with anilines. For example, AlMe₃-mediated reactions of 2-methyltetrahydrofuran (B130290) with various aromatic amines, including those with electron-withdrawing groups like fluoride (B91410) and chloride, successfully yield N-aryl-3-methylpyrrolidines. mdpi.com
Reductive amination is also a key technique for N-substitution. This involves the reaction of a pyrrolidine derivative with an aldehyde or ketone in the presence of a reducing agent. For example, key aldehyde intermediates can be reacted with methylamine (B109427) hydrochloride (MeNH₂·HCl) or benzylamine (B48309) hydrochloride (BnNH₂·HCl) using sodium cyanoborohydride (NaBH₃CN) to yield the corresponding N-methyl and N-benzyl substituted pyrrolidines. nih.gov A similar strategy involves the reaction of a furan-2-carbaldehyde derivative with a 2-phenylpyrrolidine (B85683) using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to form the N-substituted product. nih.gov
The synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamides provides another route to N-aryl variants. This can be achieved by reacting pyrrolidine-2-carbonyl chloride with various substituted anilines in acetone, followed by refluxing for several hours. rroij.com
The following table summarizes various N-substitution reactions on pyrrolidine cores.
| Starting Material (Pyrrolidine Core) | Reagent | Catalyst/Conditions | Product Type | Yield | Reference |
| 3-Phenylsuccinic acid | Arylamine | Heat (190-200°C) | N-Aryl-3-phenylpyrrolidine-2,5-dione | Not specified | uj.edu.pl |
| Diacid | Substituted Aniline | SnCl₂, PhSiH₃, Toluene, 110°C | N-Aryl pyrrolidine | 66-87% | mdpi.com |
| 2-Methyltetrahydrofuran | 4-Fluoroaniline | AlMe₃, Toluene, 110°C | N-(4-fluorophenyl)-3-methylpyrrolidine | 90% | mdpi.com |
| Pyrrolidine aldehyde intermediate | MeNH₂·HCl | NaBH₃CN | N-Methyl pyrrolidine | 48% | nih.gov |
| Pyrrolidine aldehyde intermediate | BnNH₂·HCl | NaBH₃CN | N-Benzyl pyrrolidine | 70% | nih.gov |
| Pyrrolidine-2-carbonyl chloride | Substituted Aniline | Acetone, Reflux | N-(Substituted phenyl) pyrrolidine-2-carboxamide | Not specified | rroij.com |
Introduction of Diverse Functional Groups (e.g., Phenyl, Methyl, Halogen)
The introduction of functional groups such as phenyl, methyl, and halogens at various positions on the pyrrolidine ring is crucial for fine-tuning the molecule's properties.
Phenyl Group Introduction: The phenyl group at the C3 position is a defining feature of this class of compounds. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. The Heck reaction, for instance, can be used to arylate N-substituted 2,5-dihydropyrroles, providing a direct route to 3-aryl-pyrrolidines. sci-hub.se Another approach involves the coupling of a brominated pyrrolidine intermediate with a boronic acid. nih.gov A C(sp³)–H activation strategy offers a more advanced and efficient method. This involves the use of a directing group, such as 8-aminoquinoline (B160924) (8-AQ), attached to the pyrrolidine nitrogen, which then directs a palladium catalyst to activate a specific C-H bond for arylation with an aryl iodide (e.g., methyl-3-iodobenzoate). nih.gov
Methyl Group Introduction: The methyl group, typically at the C2 position, can be introduced through several synthetic strategies. One method involves starting the synthesis from a chiral precursor that already contains the methyl group, such as (S)-prolinol, which can be converted into 2-(R)-methylpyrrolidine through a multi-step process. google.com Alternatively, a methyl group can be introduced onto a pre-existing pyrrolidine scaffold. For example, tert-butyl 4-oxo-2-phenyl-pyrrolidine-1-carboxylate can be reacted with methylmagnesium bromide (MeMgBr) to introduce a methyl group at the 4-position. diva-portal.org
Halogen Group Introduction: Halogens are often incorporated by using halogenated starting materials. For the synthesis of N-aryl-3-phenylpyrrolidine-2,5-diones, starting materials such as 3-(2-chlorophenyl)-, 3-(3-chlorophenyl)-, 3-(4-chlorophenyl)-, and 3-(3-bromophenyl)succinic acids can be used. uj.edu.pl These are then cyclized with an appropriate amine to yield the final halogenated product. uj.edu.pl Similarly, halogenated anilines can be used in coupling reactions to introduce a halogenated aryl group onto the pyrrolidine nitrogen. mdpi.combibliotekanauki.pl For instance, N-aryl derivatives of 3-p-isopropoxyphenylpyrrolidine-2,5-dione have been synthesized using reagents like 3-bromoaniline. bibliotekanauki.pl
The table below provides examples of reactions used to introduce these functional groups.
| Target Functional Group | Synthetic Method | Key Reagents/Catalyst | Precursor | Resulting Structure | Reference |
| Phenyl | Intramolecular Heck Reaction | Palladium catalyst | N-diallyl sulfonamide derivative | 3-Aryl pyrrolidine | sci-hub.se |
| Phenyl | C(sp³)-H Activation/Arylation | Pd(OAc)₂, 8-AQ directing group, Aryl iodide | N-AQ-pyrrolidine-2-carboxylate | 5'-Substituted 3-phenylpyrrolidine (B1306270) derivative | nih.gov |
| Methyl | Grignard Reaction | MeMgBr | 4-Oxo-2-phenyl-pyrrolidine-1-carboxylate | 4-Methyl-2-phenyl-pyrrolidine derivative | diva-portal.org |
| Methyl | Multi-step from chiral pool | N/A | (S)-Prolinol | 2-(R)-Methylpyrrolidine | google.com |
| Chloro/Bromo | Cyclization with halogenated precursor | Heat | 3-(Halophenyl)succinic acid, Arylamine | N-Aryl-3-(halophenyl)pyrrolidine-2,5-dione | uj.edu.pl |
| Bromo | Cyclization with halogenated amine | Acetic Anhydride, Acetic Acid | 3-p-Isopropoxyphenylsuccinic acid anhydride, 3-Bromoaniline | 1-(3-Bromophenyl)-3-(4-isopropoxyphenyl)-pyrrolidine-2,5-dione | bibliotekanauki.pl |
Importance of Stereochemical Configuration in Pyrrolidine Systems
The stereochemical configuration of substituents on a pyrrolidine ring is paramount in defining its interaction with biological targets. Due to the puckered nature of the five-membered ring, substituents can adopt different spatial orientations, leading to stereoisomers with distinct pharmacological profiles. The precise arrangement of atoms in space determines how a molecule fits into the binding site of a protein, such as an enzyme or receptor. This "lock and key" or "induced fit" model of molecular recognition underscores the significance of stereochemistry.
For instance, pyrrolidine derivatives with specific stereochemistries have been designed as inhibitors for enzymes like trehalase, where the arrangement of substituents on the ring is critical for effective binding. beilstein-journals.org The introduction of a methylphenyl group, as seen in 4-{[(2R)-2-(2-methylphenyl)pyrrolidin-1-yl]carbonyl}benzene-1,3-diol, highlights the importance of specific stereochemical configurations for potential biological activity in areas like neurological and cardiovascular diseases. ontosight.ai The stereochemistry is so crucial that the synthesis of such compounds often requires asymmetric techniques to ensure the desired spatial arrangement is achieved. ontosight.ai
Methodologies for Stereoisomer Generation and Chromatographic Separation
The synthesis of specific stereoisomers of substituted pyrrolidines often involves stereoselective reactions. One common approach is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an electron-deficient alkene. mdpi.com This method can be highly stereoselective, yielding specific diastereomers. mdpi.com For example, the synthesis of dihydrouracils spiro-fused to pyrrolidines utilizes this methodology. mdpi.com
Another powerful technique is the asymmetric Michael addition. This has been employed in the synthesis of enantiomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide. researchgate.net This process involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst or auxiliary, leading to the preferential formation of one enantiomer over the other.
Once a mixture of stereoisomers is synthesized, their separation is crucial for studying the biological activity of individual isomers. Chromatographic techniques are indispensable for this purpose. The separation of diastereoisomers, such as the methyl erythro- and threo-4-nitro-3R- and 3S-phenylpentanoate, is a key step in obtaining the pure enantiomers of the final pyrrolidinone products. researchgate.net In some cases, crystallization can also be an effective method for separating diastereomers, as demonstrated in the synthesis of (4R,5S)-5-methyl-4-phenylpyrrolidin-2-one. caldic.com
| Methodology | Description | Example Application |
| 1,3-Dipolar Cycloaddition | A reaction between a 1,3-dipole (like an azomethine ylide) and a dipolarophile (like an alkene) to form a five-membered ring. | Synthesis of dihydrouracils spiro-fused to pyrrolidines. mdpi.com |
| Asymmetric Michael Addition | The stereoselective addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Synthesis of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide enantiomers. researchgate.net |
| Chromatographic Separation | Techniques like column chromatography are used to separate mixtures of stereoisomers based on their different physical properties. | Separation of methyl erythro- and threo-4-nitro-3R- and 3S-phenylpentanoate diastereoisomers. researchgate.net |
| Crystallization | A purification technique that can be used to separate diastereomers based on differences in their solubility and crystal lattice energies. | Isolation of (3S,4R,5S)-23 from a diastereoisomeric mixture. caldic.com |
Conformational Studies of Pyrrolidine Rings
The pyrrolidine ring is not planar and exists in a state of dynamic conformational equilibrium. The two most common conformations are the "envelope" (or Cₛ symmetry) and the "twist" (or C₂ symmetry) forms. The specific conformation adopted by the ring is influenced by the nature and position of its substituents.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of pyrrolidine rings in solution. beilstein-journals.orgbeilstein-journals.org Vicinal proton-proton scalar couplings (³JHH) obtained from ¹H NMR spectra provide information about the dihedral angles between adjacent protons, which in turn relates to the ring's pucker. beilstein-journals.orgbeilstein-journals.org This experimental data can be used in conjunction with computational modeling to determine the preferred conformation. beilstein-journals.orgbeilstein-journals.org
The puckering of the pyrrolidine ring can be described by two main modes: Cγ-exo and Cγ-endo, which refer to the displacement of the Cγ (or C4) atom out of the plane of the other four atoms. acs.orgnih.gov The presence of substituents can significantly influence the equilibrium between these puckering modes. For instance, the introduction of a bulky tert-butyl group can lock the ring into a specific conformation. acs.orgnih.gov The electronegativity of substituents also plays a role; a cis-substituent with high electronegativity tends to favor endo puckering, while a trans-substituent favors exo puckering. acs.orgnih.gov
| Conformational Feature | Description | Influencing Factors | Analytical Technique |
| Ring Pucker | The deviation of the ring atoms from a planar arrangement. | Substituent size and electronegativity. acs.orgnih.gov | NMR Spectroscopy, X-ray Crystallography. beilstein-journals.orgbeilstein-journals.orgacs.orgnih.gov |
| Envelope Conformation | Four atoms of the ring are coplanar, and the fifth is out of the plane. | - | NMR Spectroscopy. acs.orgnih.gov |
| Twist Conformation | No three atoms are coplanar. | - | NMR Spectroscopy. acs.orgnih.gov |
| Pseudorotation | The continuous interconversion between different envelope and twist conformations. | Energy barrier between conformers. beilstein-journals.orgbeilstein-journals.org | NMR Spectroscopy, Molecular Modeling. beilstein-journals.orgbeilstein-journals.org |
Impact of Stereochemistry on Molecular Recognition and Biological Interaction
The precise three-dimensional structure dictated by stereochemistry is fundamental to how a molecule interacts with biological systems. researchgate.net In the context of this compound and related structures, the relative orientation of the methyl and phenyl groups (cis or trans) creates distinct diastereomers that can exhibit significantly different biological activities.
For example, in a study of 5-methyl-2-oxo-4-phenylpyrrolidine-1-carboxamide stereoisomers, it was found that diastereomers with an erythro configuration of the phenyl and methyl groups were more effective as positive allosteric modulators of the sigma-1 receptor than their threo counterparts. caldic.com This demonstrates that even subtle changes in the spatial arrangement of substituents can have a profound impact on pharmacological activity.
Molecular docking studies, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other, can provide insights into these interactions. researchgate.netrsc.org These studies often correlate well with experimental findings and help in understanding the structure-activity relationships (SAR), where the biological activity is related to the chemical structure. researchgate.net For instance, docking studies of spiropyrrolidine derivatives as α-amylase inhibitors helped to explain the observed inhibitory activities. researchgate.net Ultimately, the stereochemistry of pyrrolidine derivatives governs their ability to be recognized by and interact with specific biological targets, leading to their observed physiological effects. beilstein-journals.orgontosight.ai
Structure Activity Relationship Sar and Ligand Design Principles
Computational and Experimental Approaches to SAR Elucidation
The elucidation of the structure-activity relationship for 2-methyl-3-phenylpyrrolidine analogs involves a synergistic combination of computational modeling and experimental validation. These approaches provide a comprehensive understanding of how structural modifications influence biological activity, guiding the rational design of more potent and selective compounds. spirochem.comnih.gov
Computational Methods:
Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand within the active site of a target protein. laurinpublishers.comnih.govacs.org For pyrrolidine (B122466) derivatives, docking studies help visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. For instance, in the design of androgen receptor (AR) antagonists based on a 3-aryl-3-hydroxy-1-phenylpyrrolidine core, molecular modeling was instrumental in predicting favorable conformations and substituent effects. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, confirming the stability of binding modes predicted by docking. nih.govresearchgate.net These simulations can reveal subtle conformational changes in both the ligand and the protein that are crucial for biological activity.
3D-QSAR (CoMFA/CoMSIA): Three-dimensional quantitative structure-activity relationship methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D structural features of molecules with their biological activity. nih.gov These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity, thereby guiding the design of new analogs. nih.govresearchgate.net
Experimental Techniques:
Synthesis of Analog Libraries: The systematic synthesis of analog series is the cornerstone of experimental SAR. For 2,3-disubstituted pyrrolidines, synthetic strategies often focus on stereoselective methods to produce specific isomers, allowing for the precise evaluation of stereochemistry on activity. nih.govresearchgate.net
In Vitro Binding and Functional Assays: Radioligand binding assays are used to determine the affinity of compounds for their target receptor, typically expressed as an inhibition constant (Ki) or IC50 value. nih.gov Functional assays, on the other hand, measure the biological response elicited by the compound (e.g., agonist or antagonist activity), providing crucial information on efficacy. For example, the evaluation of this compound analogs as AR antagonists involved assessing their ability to inhibit androgen-induced cell proliferation. nih.gov
X-ray Crystallography: Co-crystallization of a ligand with its target protein provides the most definitive experimental evidence of the binding mode at an atomic level. nih.gov This information is invaluable for structure-based drug design, allowing for precise modifications to improve ligand-receptor complementarity.
These integrated computational and experimental workflows allow researchers to build robust SAR models, accelerating the iterative cycle of drug design, synthesis, and testing to optimize lead compounds. acs.org
Influence of Positional and Electronic Effects of Substituents on Molecular Interactions
The biological activity of this compound analogs is highly sensitive to the nature, position, and electronic properties of substituents on both the phenyl ring and the pyrrolidine scaffold. nih.govkhanacademy.org These modifications influence non-covalent interactions with the target protein, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, thereby modulating binding affinity and functional activity.
In a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives designed as androgen receptor (AR) antagonists, the introduction of a methyl group at the 2-position of the pyrrolidine ring was found to increase AR binding affinity. nih.gov This highlights the importance of substitution on the pyrrolidine core itself.
Furthermore, modifications to the aryl group at the C3 position have a profound impact on activity. SAR studies on analogs of (2S,3R)-3-carboxy-3-phenylproline, targeting ionotropic glutamate (B1630785) receptors (iGluRs), demonstrated that introducing substituents at the 5'-position of the phenyl ring generally conferred selectivity for NMDA receptors. nih.gov The electronic nature of these substituents is critical; for instance, electron-withdrawing groups like nitro or cyano can alter the charge distribution of the phenyl ring, affecting π-π stacking or cation-π interactions within the receptor's binding pocket.
The following table summarizes the effects of various substituents on the phenyl ring of a related 3-phenylpyrrolidinylsulfone scaffold targeting the RORγt receptor, illustrating the impact of positional and electronic changes. nih.gov
| Compound | R2 Substituent (para) | R3 Substituent (meta) | RORγt IC50 (nM) |
| 29 | H | H | 56 |
| 26 | F | H | 25 |
| 30 | CH3 | H | 26 |
| 31 | CH3CH2 | H | 18 |
| 32 | Cl | H | 20 |
| 33 | OCH3 | H | 110 |
| 34 | F | CH3 | 12 |
| 35 | F | CH3CH2 | 14 |
| 36 | F | Cyclopropyl | 35 |
This data demonstrates that small, electron-withdrawing or neutral substituents like fluorine, chlorine, methyl, and ethyl at the para-position (R2) are well-tolerated or beneficial for potency. nih.gov A bulky, electron-donating methoxy (B1213986) group (33) leads to a significant loss of activity. nih.gov Adding small alkyl groups at the meta-position (R3) in conjunction with a para-fluoro substituent, as in compounds 34 and 35, further enhances potency, suggesting that these groups may occupy a favorable hydrophobic pocket in the receptor. nih.gov These findings underscore the principle that both the electronic character and the spatial position of substituents are key determinants of molecular interactions and biological function. rsc.orgresearchgate.net
Conformational Restriction as a Strategy in Pyrrolidine Scaffold Design
The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various envelope and twisted conformations, a phenomenon known as pseudorotation. d-nb.info The specific puckering of the ring influences the spatial orientation of its substituents, which is a critical factor for achieving optimal interactions with a biological target. nih.gov Strategically introducing substituents that restrict this conformational flexibility can "lock" the molecule into a bioactive conformation, thereby enhancing potency and selectivity. nih.gov
The stereochemistry of the substituents on the this compound scaffold is a primary tool for conformational restriction. The relative orientation of the methyl and phenyl groups (cis or trans) dictates the preferred ring pucker and the three-dimensional shape of the molecule. In the development of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as AR antagonists, it was discovered that the (2S,3R) configuration, which corresponds to a trans relationship between the C2-methyl group and the C3-aryl group, was favorable for antagonistic activity. nih.gov This specific stereoisomer likely pre-organizes the key pharmacophoric elements into the correct geometry for binding to the androgen receptor and eliciting an antagonistic response.
Similarly, SAR studies on 2,3-disubstituted pyrrolidine analogs as selective androgen receptor modulators (SARMs) showed that introducing a methyl group at the C3 position could confer better metabolic stability due to steric hindrance, which is another outcome of conformational control. nih.gov The conformation of the pyrrolidine ring is influenced by inductive and stereoelectronic factors from its substituents. nih.gov For example, electronegative substituents can favor specific Cγ-exo or Cγ-endo envelope conformers. nih.gov By carefully selecting the stereochemistry and nature of the substituents at the 2- and 3-positions, medicinal chemists can control the ring's conformation to optimize its pharmacological efficacy. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolidine Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For pyrrolidine scaffolds, QSAR models are valuable tools for predicting the activity of untested analogs, prioritizing compounds for synthesis, and gaining insight into the structural features that govern potency. nih.gov
The development of a QSAR model typically involves several steps:
Data Set Assembly: A series of pyrrolidine analogs with experimentally determined biological activities (e.g., IC50 or Ki values) is compiled. This set is usually divided into a training set for model generation and a test set for validation.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., steric and electrostatic fields in CoMFA/CoMSIA). nih.gov
Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build an equation that links the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the model is assessed using the test set and statistical metrics like the squared correlation coefficient (R²), cross-validated R² (Q²), and predictive R² (R²pred). nih.gov
A study on a series of pyrrolidine derivatives as inhibitors of myeloid cell leukemia-1 (Mcl-1) successfully generated robust CoMFA, CoMSIA, and Hologram QSAR (HQSAR) models. nih.gov The statistical results indicated high stability and predictability.
Statistical Parameters of 3D-QSAR Models for Pyrrolidine Derivatives nih.gov
| Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²pred (External Validation) |
| CoMFA | 0.689 | 0.999 | 0.986 |
| CoMSIA | 0.614 | 0.923 | 0.815 |
| HQSAR | 0.603 | 0.662 | 0.743 |
The contour maps generated from these models provided a visual representation of the SAR, indicating that bulky, electron-donating groups in certain regions and electron-withdrawing groups in others would enhance inhibitory activity. nih.gov Such QSAR models, once validated, serve as powerful predictive tools in the ligand design process for this compound and related scaffolds, enabling a more focused and efficient search for novel drug candidates. nih.gov
Advanced Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties that are often difficult or impossible to measure experimentally. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. nih.gov
Density Functional Theory (DFT) Studies of Pyrrolidine (B122466) Derivatives
Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of organic molecules, including pyrrolidine derivatives. nih.gov DFT is favored for its balance of computational efficiency and accuracy in predicting molecular geometries, vibrational frequencies, and thermochemical properties. scirp.org Studies on related compounds, such as 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones, have utilized DFT to analyze structural, spectroscopic, and electronic characteristics.
In a typical DFT study, the geometry of the molecule is optimized to find its most stable conformation (the lowest energy state). This optimized structure provides theoretical data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental results, for instance, from X-ray crystallography. nih.gov The B3LYP functional is a commonly used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is known for its accuracy in predicting molecular properties. nih.govscirp.org
Table 1: Representative Applications of DFT in Pyrrolidine Derivative Studies
| Computational Task | Information Gained | Relevance |
|---|---|---|
| Geometry Optimization | Predicts the most stable 3D structure, including bond lengths and angles. | Provides a foundational model for all other computational analyses. |
| Vibrational Frequency Calculation | Simulates infrared (IR) and Raman spectra. | Aids in the interpretation of experimental spectra and confirms functional groups. nih.govnih.gov |
| Electronic Property Calculation | Determines charge distribution, dipole moment, and molecular orbitals. | Helps in understanding the molecule's polarity, solubility, and reactivity. |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. libretexts.orgyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov
A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is easier to induce electronic transitions.
Quantum chemical calculations, particularly DFT, are used to compute the energies and visualize the spatial distribution of these frontier orbitals. nih.govresearchgate.net For pyrrolidine derivatives, this analysis can predict the most likely sites for electrophilic or nucleophilic attack, providing insights into reaction mechanisms. researchgate.net For example, the analysis of a molecule's electrostatic potential surface can reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which often correlate with the locations of the HOMO and LUMO, respectively. researchgate.net
Molecular Modeling and Docking Simulations of Pyrrolidine-Target Interactions
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as a pyrrolidine derivative, might bind to a macromolecular target, typically a protein or enzyme. bohrium.com These simulations are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
The process begins with a three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or generated through homology modeling. researchgate.net A molecular docking program then explores various possible binding poses of the ligand within the active site of the protein, calculating a "docking score" for each pose. mdpi.com This score estimates the binding affinity, with lower scores (more negative values) generally indicating a more favorable interaction. nih.govmdpi.com
For pyrrolidine derivatives, which have been investigated as potential inhibitors for targets like the myeloid cell leukemia-1 (Mcl-1) protein, docking studies can reveal key interactions. bohrium.com These interactions may include:
Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.
Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein.
π-π stacking: Interactions between aromatic rings on the ligand and protein residues. nih.gov
Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. mdpi.comnih.gov MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding interactions and helping to validate the docking results. bohrium.comnih.gov
Table 2: Example of Molecular Docking and Simulation Workflow
| Step | Purpose | Typical Software/Method |
|---|---|---|
| 1. Receptor & Ligand Preparation | Optimize structures, add charges, and define the binding site. | AutoDock Tools, Schrödinger Maestro |
| 2. Molecular Docking | Predict binding poses and estimate binding affinity (score). | AutoDock Vina, GOLD, SurFlex-Dock bohrium.commdpi.com |
| 3. Pose Analysis | Identify key intermolecular interactions (e.g., H-bonds). | PyMOL, Discovery Studio |
| 4. Molecular Dynamics (MD) Simulation | Evaluate the stability of the ligand-protein complex over time. | Desmond, GROMACS, AMBER nih.gov |
Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, IR, UV)
Computational methods are widely used to predict spectroscopic properties, which serves as a powerful tool for validating molecular structures and interpreting experimental data. researchgate.netsemanticscholar.org DFT calculations can provide theoretical spectra that, when compared with experimental results, can confirm the identity and purity of a synthesized compound like 2-Methyl-3-phenylpyrrolidine.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These calculated values are often linearly scaled and correlated with experimental data to aid in the assignment of complex spectra. nih.govdergipark.org.tr A good correlation between the computed and observed shifts provides strong evidence for the proposed molecular structure. nih.gov
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These theoretical frequencies correspond to the vibrational modes of different functional groups (e.g., C-H, N-H, C=C stretches). The calculated wavenumbers are often systematically higher than experimental values due to the neglect of anharmonicity and the gas-phase nature of the calculation, so they are typically scaled by an empirical factor to improve agreement with experimental spectra. nih.govresearchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. researchgate.netnih.gov This analysis can help explain the color of a compound and understand its electronic properties.
Table 3: Correlation of Theoretical and Experimental Spectroscopic Data
| Spectroscopy Type | Computational Method | Information Obtained |
|---|---|---|
| NMR (¹H, ¹³C) | DFT/GIAO | Chemical shifts (δ) |
| Infrared (IR) | DFT Frequency Calculation | Vibrational wavenumbers (cm⁻¹) |
| UV-Visible (UV-Vis) | TD-DFT | Electronic transition energies (λ_max) |
Crystal Lattice Energy and Polymorphism Studies of Pyrrolidine Derivatives
Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.net Different polymorphs of the same compound can have distinct physical properties, including solubility, melting point, and stability, which is of critical importance in the pharmaceutical industry.
Computational studies can be used to investigate the potential for polymorphism in pyrrolidine derivatives. These studies involve calculating the crystal lattice energy, which is the energy released when ions, atoms, or molecules come together from an infinite separation to form a crystal. By predicting the structures and lattice energies of various possible crystal packings, researchers can identify likely polymorphs and rank them in terms of their relative stability.
Studies have shown that the energy differences between polymorphs are often quite small. For a large set of organic compounds, approximately 90% of polymorphic pairs differ in lattice energy by less than 6 kJ/mol. researchgate.net These small energy differences make the experimental isolation of specific polymorphs challenging and highlight the utility of computational predictions to guide experimental screening efforts. For conformational polymorphs, where the molecule adopts different shapes in different crystal structures, the energy differences can be larger, often in the range of 6 to 10 kJ/mol. researchgate.net
Mechanistic Preclinical Biological Evaluation of Pyrrolidine Interactions
Enzyme Modulation and Substrate Specificity Studies
Enzymes are key regulators of numerous physiological processes, and their modulation by small molecules can have significant therapeutic implications. Investigating the interaction of 2-Methyl-3-phenylpyrrolidine with specific enzymes is crucial to elucidating its biological activity.
Research has shown that saturated cyclic tertiary amines can act as substrates for MAO-B. A study examining the MAO-B substrate properties of 1-Methyl-3-phenylpyrrolidine using baboon liver mitochondrial MAO-B determined its kinetic parameters. The results indicated that this pyrrolidine (B122466) derivative is indeed a substrate for MAO-B.
| Compound | Km (μM) | Vmax (nmol/min/mg mitochondrial protein) |
| 1-Methyl-3-phenylpyrrolidine | 234 | 8.37 |
These findings are significant as they demonstrate that the saturation of the pyrrolidine ring does not preclude interaction with MAO-B, a characteristic that was previously thought to be dependent on the presence of an allylic π-bond in related cyclic tertiary amines.
The diverse chemical space of pyrrolidine derivatives has led to their investigation as inhibitors of various other enzymes. One such enzyme of interest is Phospholipase D (PLD), which is involved in cell signaling pathways by hydrolyzing phosphatidylcholine to generate phosphatidic acid. The inhibition of PLD has been explored as a potential therapeutic strategy in several diseases.
While direct inhibitory data for this compound on Phospholipase D is not specified in the provided search results, the broader class of pyrrolidine-containing molecules has been investigated for this activity. For instance, the development of potent and selective N-Acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) inhibitors has been a subject of research. These inhibitors often feature complex chemical scaffolds that include a pyrrolidine ring, highlighting the potential for this heterocyclic motif to be incorporated into molecules targeting phospholipases. The general approach to identifying such inhibitors involves high-throughput screening of compound libraries followed by medicinal chemistry efforts to optimize potency and selectivity.
Receptor Binding and Ligand Affinity Investigations
Understanding how a compound interacts with cellular receptors is fundamental to pharmacology. Receptor binding assays are a cornerstone of this investigation, providing data on the affinity of a ligand for a specific receptor.
Radioligand binding assays are a highly sensitive and quantitative method used to determine the affinity of a ligand for a receptor. creative-bioarray.comsygnaturediscovery.com This technique is considered a gold standard in receptor research. creative-bioarray.com The basic principle involves incubating a biological preparation containing the receptor of interest (such as cell membranes or tissue homogenates) with a radiolabeled ligand (a ligand tagged with a radioactive isotope). giffordbioscience.comoncodesign-services.com
There are three main types of radioligand binding assays:
Saturation Assays: These are used to determine the density of receptors in a given sample (Bmax) and the dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. creative-bioarray.comgiffordbioscience.com In these experiments, increasing concentrations of the radioligand are incubated with the receptor preparation until saturation is reached. giffordbioscience.com
Competition Assays: These assays are used to determine the affinity of an unlabeled test compound for the receptor by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor. giffordbioscience.comoncodesign-services.com The output of this assay is typically the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand. This can then be used to calculate the inhibition constant (Ki).
Kinetic Assays: These experiments measure the rate at which a radioligand associates with and dissociates from the receptor, providing information about the binding kinetics. revvity.com
The separation of the receptor-bound radioligand from the unbound radioligand is a critical step and is often achieved through filtration. giffordbioscience.com
Competitive binding assays are a powerful tool to determine the relative binding affinity of a test compound, such as this compound, for a specific receptor. giffordbioscience.comoncodesign-services.com In this type of assay, a fixed concentration of a radioligand known to bind to the receptor of interest is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. giffordbioscience.com
The test compound will compete with the radioligand for the same binding sites on the receptor. As the concentration of the test compound increases, it will displace more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptor.
The data from a competitive binding experiment is typically plotted as the percentage of specific binding of the radioligand versus the logarithm of the concentration of the test compound. This results in a sigmoidal curve from which the IC50 value can be determined. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
The affinity of the test compound for the receptor, represented by the inhibition constant (Ki), can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity (Kd) of the radioligand. nih.gov
| Parameter | Description |
| Radioligand | A radioactively labeled compound with known high affinity for the target receptor. |
| Test Compound | The unlabeled compound whose affinity for the receptor is being determined (e.g., this compound). |
| Receptor Preparation | A source of the target receptor, such as cell membranes or tissue homogenates. |
| IC50 | The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. |
| Ki | The inhibition constant, which represents the affinity of the test compound for the receptor. |
Reporter gene assays are a versatile and widely used method to study the functional consequences of a ligand binding to a G-protein coupled receptor (GPCR). nih.govnih.gov These assays measure changes in gene expression that are downstream of receptor activation and signal transduction. nih.gov
The fundamental principle of a reporter gene assay involves the use of a recombinant plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) linked to a specific response element in its promoter region. researchgate.netberthold.com This response element is a DNA sequence that is recognized by a transcription factor that is activated by a specific intracellular signaling pathway.
When a ligand binds to and activates a GPCR, it initiates a signaling cascade (e.g., involving second messengers like cAMP or calcium) that ultimately leads to the activation of a specific transcription factor. promega.com This transcription factor then binds to the response element in the reporter gene construct, driving the expression of the reporter protein. The amount of reporter protein produced, which can be quantified by measuring its enzymatic activity (e.g., light production for luciferase), is proportional to the extent of receptor activation. berthold.com
| Component | Function |
| GPCR of Interest | The receptor whose function is being studied. |
| Ligand | The compound being tested for its ability to activate or inhibit the GPCR. |
| Reporter Gene Construct | A plasmid containing a reporter gene (e.g., luciferase) under the control of a specific response element. |
| Host Cells | Cells that are transfected with both the GPCR and the reporter gene construct. |
| Signal Detection | Measurement of the reporter protein's activity (e.g., luminescence, fluorescence, or color change). |
This methodology allows for the characterization of ligands as agonists, antagonists, or inverse agonists based on their effect on reporter gene expression. nih.gov
Exploration of Molecular Pathways and Cellular Targets
No studies were identified that investigate the molecular pathways modulated by this compound or identify its specific cellular targets.
Investigation of Protein-Ligand Interactions
There is no available data from preclinical studies, such as binding assays or computational modeling, that describes the interaction between this compound and any protein targets.
Analytical Characterization and Purity Assessment Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to determining the molecular structure by probing how the molecule interacts with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: In a proton NMR spectrum of 2-Methyl-3-phenylpyrrolidine, distinct signals corresponding to each unique proton environment are expected. The phenyl group would produce signals in the aromatic region (typically δ 7.0-7.5 ppm). The protons on the pyrrolidine (B122466) ring would appear in the aliphatic region, with their chemical shifts influenced by the adjacent nitrogen and phenyl groups. The methyl group would likely appear as a doublet at a higher field (lower ppm value). The proton attached to the nitrogen (N-H) would present as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The phenyl group would show multiple signals in the δ 120-145 ppm range. The carbon atoms of the pyrrolidine ring bonded to nitrogen would appear downfield in the aliphatic region (typically δ 40-60 ppm), while the other ring carbons and the methyl carbon would resonate at higher fields.
Table 1: Predicted NMR Data for this compound
| Analysis | Predicted Chemical Shift (δ ppm) | Structural Assignment |
| ¹H NMR | 7.0 - 7.5 | Aromatic protons (C₆H₅) |
| 3.0 - 4.0 | Pyrrolidine ring protons (CH, CH₂) | |
| 1.5 - 2.5 | Pyrrolidine ring protons (CH₂) | |
| 1.0 - 1.5 | Methyl protons (CH₃) | |
| Variable (broad) | Amine proton (NH) | |
| ¹³C NMR | 125 - 145 | Aromatic carbons (C₆H₅) |
| 40 - 65 | Pyrrolidine ring carbons (C-N) | |
| 20 - 40 | Pyrrolidine ring carbon (CH₂) | |
| 15 - 25 | Methyl carbon (CH₃) |
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would confirm the presence of its key structural features. A moderate, sharp peak around 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amine. C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹. Aromatic C=C bond stretching would result in peaks in the 1450-1600 cm⁻¹ region.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3500 | N-H Stretch | Secondary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Aliphatic |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1000 - 1250 | C-N Stretch | Amine |
UV-Vis spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the phenyl group. The molecule would be expected to exhibit absorption maxima (λmax) in the ultraviolet region, corresponding to π → π* electronic transitions within the benzene ring. Typically, two absorption bands are expected: a strong band around 200-210 nm and a weaker, fine-structured band around 250-270 nm.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₁H₁₅N), the molecular weight is approximately 161.24 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 161.
Key fragmentation pathways would likely involve the alpha-cleavage common to amines, leading to the loss of the methyl group to form a fragment at m/z 146. Cleavage of the bond between the phenyl-bearing carbon and the adjacent ring carbon could also occur, leading to characteristic fragments.
Chromatographic Methods for Compound Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating the compound from impurities and, crucially, for resolving its different stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of a chemical substance. A sample is passed through a column under high pressure, and its components are separated based on their affinity for the column's stationary phase. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram.
Due to the presence of two stereocenters (at positions 2 and 3 of the pyrrolidine ring), this compound can exist as a mixture of enantiomers and diastereomers. Chiral HPLC is the definitive method for separating these stereoisomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. By separating and quantifying the peaks corresponding to each stereoisomer, the enantiomeric excess (e.e.) and diastereomeric ratio of a sample can be accurately determined. The choice of the specific chiral column and mobile phase would require methodical development to achieve optimal separation.
Insufficient Data for Comprehensive Analysis of this compound via Thin-Layer Chromatography
A thorough review of available scientific literature and chemical databases reveals a significant lack of specific information regarding the analytical characterization of the chemical compound this compound using Thin-Layer Chromatography (TLC). Despite extensive searches for detailed research findings, including methodologies, data tables, and specific Rf values, no dedicated studies detailing the TLC analysis of this particular compound could be located.
Thin-Layer Chromatography is a widely utilized, versatile, and cost-effective chromatographic technique for the separation, identification, and purity assessment of chemical compounds. The process involves a stationary phase, typically a coating of silica gel or alumina on a flat support, and a mobile phase, a solvent system that moves up the stationary phase by capillary action. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases, resulting in distinct spots at different heights on the plate, characterized by their retention factor (Rf) values.
While general principles of TLC are well-established for various classes of organic compounds, including pyrrolidine derivatives, the specific conditions required for the effective separation and visualization of this compound are not documented in the accessible literature. Key experimental parameters essential for reproducible TLC analysis, such as the optimal stationary phase, the composition of the mobile phase (eluent), and appropriate visualization techniques (e.g., UV light, specific staining reagents), are not available.
Consequently, the creation of a detailed data table summarizing research findings on the TLC of this compound, as requested, is not feasible at this time due to the absence of primary data. Further empirical research would be necessary to develop and validate a specific TLC method for the analytical characterization and purity assessment of this compound.
Emerging Research Frontiers and Future Perspectives
Development of Novel and Sustainable Synthetic Strategies for Pyrrolidine (B122466) Scaffolds
The synthesis of pyrrolidine derivatives is undergoing a significant transformation, driven by the principles of green and sustainable chemistry. semanticscholar.orgnih.gov Researchers are moving away from traditional, often harsh, synthetic methods towards more efficient, atom-economical, and environmentally benign processes. A key focus is the development of novel catalytic systems and reaction conditions that minimize waste and energy consumption.
Recent advancements include the use of multicomponent reactions (MCRs), which allow for the construction of complex pyrrolidine structures in a single step from simple starting materials. tandfonline.com The 1,3-dipolar cycloaddition of azomethine ylides remains a powerful and widely studied method for creating the pyrrolidine ring with high stereocontrol. nih.govacs.org Innovations in this area focus on developing new catalysts and chiral auxiliaries to achieve even greater efficiency and enantioselectivity.
Furthermore, sustainable practices are being integrated into these synthetic routes. This includes the use of greener solvents like water or ethanol-water mixtures, catalyst-free reaction conditions where possible, and the application of energy-efficient technologies such as microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields. semanticscholar.orgnih.gov Iridium-catalyzed reductive generation of azomethine ylides from stable and abundant amides represents another novel strategy for accessing highly functionalized pyrrolidines under mild conditions. acs.org
| Synthetic Strategy | Description | Advantages | Reference |
|---|---|---|---|
| Green Domino Reactions | One-pot, multi-component reactions in environmentally friendly solvents like EtOH–H2O. | Eco-friendly, high yields, avoids toxic solvents and chromatography. | semanticscholar.org |
| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave energy to accelerate chemical reactions. | Increased synthetic efficiency, supports green chemistry principles. | nih.gov |
| Reductive [3+2] Cycloaddition | Iridium-catalyzed reaction of amides and conjugated alkenes to form complex pyrrolidines. | High selectivity, broad scope, uses abundant starting materials. | acs.org |
| 1,3-Dipolar Cycloadditions | A classical and powerful method for constructing the five-membered pyrrolidine ring using azomethine ylides. | Atom-economic, allows for control over multiple stereocenters. | nih.govacs.org |
| Multicomponent Reactions (MCRs) | Processes where three or more reactants combine in a single operation to form a product that contains portions of all reactants. | High efficiency, molecular diversity, operational simplicity. | tandfonline.com |
Integration of Advanced Computational Tools in Pyrrolidine Design and Prediction
The landscape of drug discovery is being reshaped by the integration of sophisticated computational tools, which are accelerating the design and optimization of new therapeutic agents based on the pyrrolidine scaffold. nih.gov These in silico methods allow researchers to predict the biological activity of novel compounds, understand their structure-activity relationships (SAR), and prioritize synthetic efforts, thereby saving significant time and resources. nih.govnih.gov
Structure-based drug design (SBDD) and cheminformatics (CI)-based design are two major pillars of this computational revolution. nih.gov SBDD utilizes the three-dimensional structures of target proteins to dock virtual libraries of pyrrolidine derivatives, predicting their binding affinity and orientation. nih.govresearchgate.net Cheminformatics tools, on the other hand, analyze large datasets of chemical and biological information to identify patterns, perform similarity searches, and build predictive quantitative structure-activity relationship (QSAR) models. nih.govnih.gov
Machine learning and artificial intelligence are further enhancing these capabilities. Algorithms can now be trained on vast datasets of chemical structures and their corresponding experimental bioactivities to predict the potential of new, untested molecules. nih.govnih.gov Studies have shown that combining data from chemical structures with phenotypic profiles from high-throughput imaging or gene-expression analysis can significantly improve the accuracy of bioactivity prediction. nih.gov These predictive models are becoming indispensable for navigating the vast chemical space of possible 2-Methyl-3-phenylpyrrolidine derivatives to identify candidates with the highest probability of success.
| Computational Approach | Application in Pyrrolidine Research | Key Benefit | Reference |
|---|---|---|---|
| Structure-Based Drug Design (SBDD) | Virtual docking of pyrrolidine derivatives to target protein structures to predict binding modes and affinities. | Facilitates rational design of potent and selective inhibitors. | nih.govresearchgate.net |
| Cheminformatics (CI) | Analysis of chemical and biological data, similarity searching, clustering, and R-group analysis. | Identifies structure-activity relationships (SAR) from large datasets. | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Development of mathematical models to predict the biological activity of compounds based on their chemical structure. | Enables virtual screening and optimization of lead compounds. | nih.gov |
| Machine Learning & AI | Predicting compound bioactivity from chemical structures, imaging data, and gene-expression profiles. | Increases the success rate of identifying active compounds compared to single-modality approaches. | nih.govnih.gov |
Elucidation of Complex Mechanistic Pathways of Pyrrolidine-Target Interactions
A deeper understanding of how pyrrolidine-containing molecules interact with their biological targets at an atomic level is crucial for designing more effective and selective drugs. Future research is focused on elucidating the complex and often subtle non-covalent interactions that govern molecular recognition and binding affinity. The constrained, non-planar structure of the pyrrolidine ring plays a critical role in presenting substituents in a well-defined three-dimensional orientation, which can be optimized for target engagement. nih.gov
Advanced analytical and computational techniques are being employed to map these intricate interaction networks. Experimental methods like high-resolution X-ray crystallography and NMR spectroscopy provide direct evidence of binding modes, while computational tools such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations offer dynamic insights into the forces and energetics of these interactions. This synergistic approach is essential for unraveling the precise mechanisms of action for compounds like this compound and for guiding the rational design of next-generation therapeutics.
| Interaction Type | Description | Significance in Pyrrolidine Binding | Reference |
|---|---|---|---|
| C-H···π Interactions | A non-covalent interaction between a C-H bond on the pyrrolidine ring and an aromatic ring (e.g., Phenylalanine, Tyrosine) on the target protein. | Contributes to binding affinity and specificity; often found in functionally important protein-ligand complexes. | nih.govresearchgate.net |
| C-H···O Interactions | A form of hydrogen bond where a C-H group on the pyrrolidine acts as the donor and a carbonyl oxygen on the protein acts as the acceptor. | Helps to stabilize secondary protein structures and lock the ligand into a specific conformation within the binding site. | nih.gov |
| Hydrophobic Interactions | Interactions between the nonpolar regions of the pyrrolidine scaffold (and its substituents) and hydrophobic pockets of the target protein. | A major driving force for ligand binding and molecular recognition. | researchgate.net |
| Stereospecificity | The constrained, three-dimensional nature of the pyrrolidine ring allows for precise spatial arrangement of substituents. | Crucial for optimizing interactions with the chiral environment of a biological target. | nih.gov |
Exploration of New Biological Targets and Applications in Chemical Biology
The structural uniqueness of the pyrrolidine ring makes it a "privileged scaffold" in drug discovery, meaning it is capable of binding to a wide range of biological targets. nih.gov While derivatives have been successful as anticancer, antiviral, and anti-inflammatory agents, a significant frontier of research is the exploration of entirely new biological targets and therapeutic areas. nih.govtandfonline.comnih.gov
One of the most challenging areas being pursued is the development of small-molecule inhibitors for protein-protein interactions (PPIs). researchgate.net PPIs are notoriously difficult to target due to their large and often shallow binding surfaces, but they are implicated in numerous diseases. The rigid, three-dimensional nature of scaffolds like this compound makes them ideal starting points for designing molecules that can mimic key secondary structures (like α-helices or β-strands) at the PPI interface. researchgate.net
In the field of chemical biology, pyrrolidine derivatives are being developed as molecular probes to investigate complex biological pathways. sciencedaily.com These tools can be used to selectively inhibit specific enzymes or receptors, allowing researchers to study the downstream effects and unravel cellular signaling cascades. sciencedaily.com The identification of novel CXCR4 antagonists based on a pyrrolidine scaffold for inhibiting cancer metastasis is a prime example of exploring new targets. nih.gov As our knowledge of the molecular basis of disease expands, so too will the opportunities to apply rationally designed pyrrolidine compounds to modulate these new targets for therapeutic benefit.
| Biological Target Class | Therapeutic Potential | Example/Rationale | Reference |
|---|---|---|---|
| Protein-Protein Interactions (PPIs) | Oncology, infectious diseases, autoimmune disorders. | Pyrrolidine scaffolds can mimic secondary protein structures to disrupt disease-relevant PPIs. | researchgate.net |
| Chemokine Receptors (e.g., CXCR4) | Cancer metastasis, inflammation, HIV infection. | Novel pyrrolidine-based antagonists have shown potent inhibition of CXCR4, mitigating cancer cell migration. | nih.gov |
| Tyrosine Kinases | Oncology. | Pyrrolidone-fused derivatives are being designed as multi-target tyrosine kinase inhibitors to block tumor angiogenesis. | mdpi.com |
| Enzymes (e.g., DPP-IV, AChE) | Diabetes, Alzheimer's disease. | Pyrrolidine derivatives have been designed as inhibitors for various enzymes implicated in metabolic and neurodegenerative diseases. | nih.gov |
| Ion Channels | Epilepsy, pain, cardiovascular diseases. | The pyrrolidine-2,5-dione (succinimide) core is found in established anticonvulsant drugs. | uobasrah.edu.iq |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methyl-3-phenylpyrrolidine, and how can reaction conditions be optimized?
- Methodology : The synthesis of structurally similar pyrrolidine derivatives (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) involves multi-step reactions in dichloromethane with sodium hydroxide, followed by sequential washing and purification . For this compound, analogous steps could be adapted, with optimization of solvent polarity, temperature, and catalyst selection. Safety protocols, such as using protective equipment and avoiding water jets during fire hazards (as noted for related compounds), are critical .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Techniques include:
- HPLC and NMR : For purity assessment and structural confirmation (e.g., 2-ethyl-2-(3-methoxyphenyl)pyrrolidine was validated via NMR and HPLC COA) .
- Crystallography : SHELX programs (SHELXL, SHELXS) are widely used for small-molecule refinement and structure solution, particularly for resolving stereochemistry .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and self-contained breathing apparatus during accidental releases .
- Storage : Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers) .
- Emergency Measures : Carbon dioxide or dry chemical powder is recommended for fire suppression; avoid water jets .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stereoelectronic effects of this compound?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA software to model electron density and frontier molecular orbitals, as applied to 2-fluoro-3-methylpyridine for spin-spin coupling analysis .
- MD Simulations : Study solvation effects and conformational stability in polar solvents (e.g., acetonitrile) .
Q. What strategies resolve contradictions between experimental and theoretical data for this compound?
- Methodology :
- Data Triangulation : Cross-validate NMR/IR experimental results with computational predictions (e.g., proton-proton coupling constants in fluorinated pyridines) .
- Error Analysis : Re-examine crystallographic refinement parameters (e.g., SHELXL weighting schemes) to address discrepancies in bond lengths/angles .
Q. How can the environmental impact of this compound be assessed in ecotoxicological studies?
- Methodology :
- PBT/vPvB Assessment : Evaluate persistence, bioaccumulation, and toxicity using OECD guidelines, though data gaps exist for structurally similar pyrrolidines .
- Soil Mobility Tests : Conduct column chromatography experiments to measure adsorption coefficients (Kd) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
